molecular formula C7H15Cl2N3 B1469854 1-(4-methyl-1H-imidazol-2-yl)-1-propanamine CAS No. 1155056-18-0

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine

Cat. No. B1469854
CAS RN: 1155056-18-0
M. Wt: 212.12 g/mol
InChI Key: PUPQIILNIQKCGL-UHFFFAOYSA-N
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Description

“1-(4-methyl-1H-imidazol-2-yl)ethanone” is a chemical compound with the CAS Number: 2524-90-5. It has a molecular weight of 124.14 .


Molecular Structure Analysis

The molecular formula of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is C6H8N2O .


Physical And Chemical Properties Analysis

The boiling point of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is predicted to be 282.6±33.0 °C, and its density is predicted to be 1.141±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Significance

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine, and its analogs, are significant in scientific research due to their role as intermediates in the synthesis of various pharmacologically active compounds. The compound serves as a crucial intermediate in the synthesis of impromidine-type histamine H2 receptor agonists, which are potent agents in treating conditions like gastric ulcers and heartburn. The efficient preparation of this compound from trans-urocanic acid highlights its relevance in medicinal chemistry for developing new therapeutic agents (Sellier et al., 1992).

Role in Receptor Selectivity

Research into imbutamine analogs, where the imidazole ring is substituted or replaced, has shown potential for improving selectivity for histamine H4 receptors. These studies provide insights into designing drugs with better selectivity and fewer side effects, particularly in treating allergic and inflammatory conditions (Geyer et al., 2014).

Antimicrobial and Cytotoxic Activities

Compounds derived from this compound have shown notable antimicrobial activities. For example, derivatives synthesized and studied for their antimicrobial activity against a range of bacteria and fungi species demonstrated promising results, which opens new avenues for the development of antimicrobial agents (Evren et al., 2020). Additionally, these compounds have displayed cytotoxic activities against various cancer cell lines, highlighting their potential as templates for designing anticancer drugs (Dawbaa et al., 2021).

Safety and Hazards

The safety information for “1-(4-methyl-1H-imidazol-2-yl)ethanone” indicates that it has the following hazard statements: H302-H319-H315-H335 . This means it may be harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKUIKKXLRKYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
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1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Reactant of Route 3
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Reactant of Route 4
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Reactant of Route 5
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Reactant of Route 6
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine

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